molecular formula C6H8BNO4S B1519961 3-(Aminosulphonyl)benzeneboronic acid CAS No. 850568-74-0

3-(Aminosulphonyl)benzeneboronic acid

Cat. No.: B1519961
CAS No.: 850568-74-0
M. Wt: 201.01 g/mol
InChI Key: PMNJSWJJYWZLHU-UHFFFAOYSA-N
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Description

OSM-S-478: is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source research and collaboration.

Scientific Research Applications

Chemistry: OSM-S-478 is used in the study of reaction mechanisms and the development of new synthetic methodologies. Its unique structure allows for the exploration of various chemical transformations.

Biology: The compound has shown potential in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. It is used in biological studies to understand its effects on the parasite and its potential as an antimalarial agent .

Medicine: Research is ongoing to explore the therapeutic potential of OSM-S-478 in treating malaria. Its low mammalian cell toxicity and low propensity for resistance development make it a promising candidate for drug development .

Industry: In the pharmaceutical industry, OSM-S-478 is being investigated for its potential to be developed into a commercial antimalarial drug. Its synthesis and optimization are of interest for large-scale production.

Safety and Hazards

The safety information available indicates that 3-(Aminosulphonyl)benzeneboronic acid may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

OSM-S-478 exerts its effects by inhibiting the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase. This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. The compound forms a covalent adduct with the enzyme, leading to its inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-478 involves the construction of the thienopyrimidine scaffold.

Industrial Production Methods: While specific industrial production methods for OSM-S-478 are not detailed, the general approach would involve scaling up the laboratory synthesis methods, ensuring high yields and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: OSM-S-478 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups.

Comparison with Similar Compounds

Similar Compounds:

    OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial properties.

    TCMDC-135294: A structurally related compound identified from a GSK library.

Uniqueness: OSM-S-478 is unique due to its specific inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase, which is not commonly targeted by other antimalarial compounds. This unique mechanism of action makes it a valuable addition to the arsenal of antimalarial agents .

Properties

IUPAC Name

(3-sulfamoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNJSWJJYWZLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657136
Record name (3-Sulfamoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-74-0
Record name (3-Sulfamoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Aminosulphonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Step 2) N-Chlorosuccinimide (1.015 g, 7.6 mmol) was added to a suspension of the above prepared lithium 3-(6-methyl-[1,3,6,2]dioxazaborocan-2-yl)-benzenesulfinate (2 g, 7.27 mmol) in CH2Cl2 (14 mL) and the mixture was stirred for 2 h at rt.Ai solution of 25% ammonium hydroxide (1.09 mL, 14.5 mmol) was added and the mixture was stirred again for 2 h at rt, then completely evaporated to give the title compound as an off-white solid (1.38 g, 94%) (according to Bioorg. Med. Chem. 2005, 13, 2305-2312). MS (ISP) 200.4 [(M−H)−].
Quantity
1.015 g
Type
reactant
Reaction Step One
Name
lithium 3-(6-methyl-[1,3,6,2]dioxazaborocan-2-yl)-benzenesulfinate
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
1.09 mL
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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